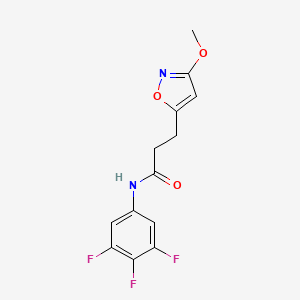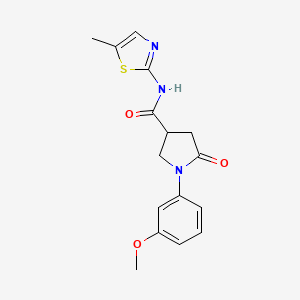![molecular formula C23H25N3O3 B11021717 1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)
1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Pravadoline is a chemical compound with the molecular formula C₂₃H₂₆N₂O₃.
- It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
- The indole scaffold is present in synthetic drug molecules and natural compounds, providing a valuable platform for drug development .
Preparation Methods
- Pravadoline can be synthesized through various routes. One common method involves the reaction of an indole derivative with appropriate reagents.
- Unfortunately, specific synthetic routes and reaction conditions for pravadoline are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- Pravadoline likely undergoes various chemical reactions due to its indole moiety.
- Common reactions include electrophilic substitution, oxidation, reduction, and substitution.
- Reagents such as Lewis acids, bases, and oxidizing agents may be employed.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Pravadoline’s diverse biological activities make it an intriguing compound for research.
- Some potential applications include:
Antiviral activity: Certain derivatives of pravadoline have shown inhibitory effects against influenza A and Coxsackie B4 viruses.
Anti-inflammatory: Further investigation is needed, but indole derivatives often exhibit anti-inflammatory properties.
Anticancer: Pravadoline’s potential in cancer therapy warrants exploration.
Antioxidant: Its ability to scavenge free radicals could be relevant in oxidative stress-related diseases.
Antimicrobial: Pravadoline derivatives might have antimicrobial effects.
Mechanism of Action
- Pravadoline likely interacts with specific molecular targets and pathways.
- Unfortunately, detailed information on its mechanism of action is not readily available.
- Further studies are needed to elucidate how it exerts its effects.
Comparison with Similar Compounds
- Pravadoline’s uniqueness lies in its specific structure, combining an indole nucleus with a pyrrolidine-3-carboxamide.
- Similar compounds may include other indole derivatives, but pravadoline’s distinct features set it apart.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-N-(1-methylindol-4-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-25-12-11-18-19(7-5-8-20(18)25)24-23(28)17-14-22(27)26(15-17)13-10-16-6-3-4-9-21(16)29-2/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,24,28) |
InChI Key |
VRUHIQLWSGAOTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)CCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021634.png)
![7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one](/img/structure/B11021638.png)

![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide](/img/structure/B11021655.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11021659.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid](/img/structure/B11021674.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine](/img/structure/B11021690.png)
![5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11021702.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11021720.png)
![methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021725.png)
